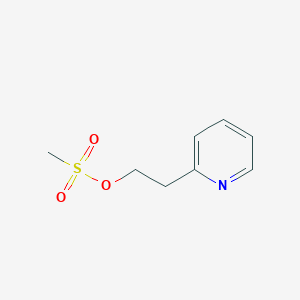![molecular formula C45H39N3 B161342 1,3,5-三[(3-甲基苯基)苯基氨基]苯 CAS No. 138143-23-4](/img/structure/B161342.png)
1,3,5-三[(3-甲基苯基)苯基氨基]苯
描述
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a chemical compound with the empirical formula C45H39N3 . It has a molecular weight of 621.81 . This compound is used in OLED & PLED materials .
Synthesis Analysis
While specific synthesis methods for 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene were not found, similar compounds have been synthesized via Friedel–Crafts polymerization reactions .Molecular Structure Analysis
The molecular structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene consists of a benzene ring with three branches. Each branch contains a phenylamino group attached to a 3-methylphenyl group .Physical And Chemical Properties Analysis
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a solid with a melting point of 184-188 °C . .科学研究应用
抗氧化机理
1,3,5-三(苯基氨基)苯及其衍生物已显示出作为酯油中抗氧化剂的潜力。由 (Changqing 等人,2016 年) 进行的一项研究表明,它们在高温下表现出有效的抗氧化行为,超过了二苯胺等常用抗氧化剂。
玻璃形成和相变
1,3,5-三(苯基氨基)苯的衍生物中非晶态玻璃的形成和相变由 (Ueta 等人,1994 年) 观察到。这些化合物显示出明确的玻璃化转变温度,表明在非晶态材料的分子设计中具有潜在的应用。
电致发光和传感应用
1,3,5-三(二-2-吡啶基氨基)苯等化合物已被合成并表征其在溶液和固态中的蓝色发光,正如 (Pang 等人,2002 年) 所述。此外,1,3,5-三(4'-(N,N-二甲基氨基)苯基)苯等衍生物已被用作选择性检测的荧光化学传感器,如 (Vishnoi 等人,2015 年) 所报道。
催化和有机合成应用
1,3,5-三(氢硫酸盐)苯已被用作有机合成中的高效催化剂,提供了优异的产率和环保的反应条件等优势,如 (Karimi-Jaberi 等人,2012 年) 所述。
电化学研究
1,3,5-三[4-[(3-甲基苯基)苯基氨基]苯基]苯的电化学性质已被研究用于电化学器件中的潜在应用,如 (Rees 等人,2004 年) 所述。
光伏和光电探测器应用
在光伏和光电探测器领域,1,3,5-三(3-甲基苯基-苯基氨基)-三苯胺等化合物已被用于实现显着的功率转换效率和对紫外光的响应,如 (Yan 等人,2009 年) 和 (Zhang 等人,2009 年) 所报道。
安全和危害
This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
未来方向
作用机制
Target of Action
It’s known that this compound is used in the construction of conjugated microporous polymers (cmps) .
Mode of Action
The compound interacts with its targets through a Friedel–Crafts polymerization reaction . This interaction results in the formation of a polymer with a high BET surface area and large pore volume .
Biochemical Pathways
The compound plays a crucial role in the synthesis of triazine-based conjugated microporous polymers (tcmps) .
Result of Action
The result of the action of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is the formation of a polymer with a high BET surface area, large pore volume, and excellent stability . These polymers display excellent guest uptake of iodine vapor .
属性
IUPAC Name |
1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGIZZHRDSLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566827 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
CAS RN |
138143-23-4 | |
| Record name | N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene contribute to its iodine capture capabilities?
A1: 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, often abbreviated as m-MTDAB, exhibits a unique structural feature that significantly enhances its iodine capture capabilities. The molecule possesses a twisted propeller-like conformation []. This conformation, combined with effective sorption sites and inherent charge-transfer interactions, facilitates well-defined host-guest interactions with iodine molecules []. These interactions contribute to the high iodine uptake observed in m-MTDAB, despite its relatively low porosity compared to other conjugated microporous polymers.
Q2: What is the significance of self-association in 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene?
A2: While 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene (m-MTDAB) exhibits self-association in solution, research indicates that it is significantly less pronounced compared to a structurally similar compound, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) []. This difference in self-association behavior helps explain the observed lower melting point and less volatile nature of TPD compared to m-MTDAB []. The extent of self-association in these compounds influences their phase equilibria and thermodynamic properties, ultimately impacting their physical characteristics and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)











